Apomorphine

Catalog No.
S519150
CAS No.
58-00-4
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apomorphine

CAS Number

58-00-4

Product Name

Apomorphine

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Solubility

Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Synonyms

4H-​Dibenzo[de,​g]​quinoline-​10,​11-​diol, 5,​6,​6a,​7-​tetrahydro-​6-​methyl-​, (R)​-; 6aβ-​Aporphine-​10,​11-​diol; (-​)​-​10,​11-​Dihydroxyaporphine; (-​)​-​Apomorphine; Apokyn; Apomorphin; Apomorphine; Ixense; l-​Apomorphine

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Apomorphine, sold under the brand name Apokyn among others, is a type of aporphine alkaloid []. It was first synthesized in 1845 by treating morphine with hydrochloric acid []. Despite its name, apomorphine does not contain morphine and has a distinct chemical structure [].

Apomorphine holds significance in treating the "off" episodes associated with Parkinson's disease, a neurodegenerative disorder []. It acts as a dopamine agonist, mimicking the effects of the neurotransmitter dopamine in the brain [].


Molecular Structure Analysis

Apomorphine has a complex molecular structure with several key features (shown below). The core structure is a tricyclic ring system with a hydroxyl group (-OH) at position 6 and a dopaminergic pharmacophore (responsible for dopamine-like activity) []. Notably, it lacks a methyl group on the nitrogen atom compared to dopamine, leading to its different pharmacological properties [].

[Insert image of Apomorphine molecular structure here]

Source

[] ()


Chemical Reactions Analysis

Synthesis

Traditionally, apomorphine was synthesized by treating morphine with concentrated hydrochloric acid []. However, this method is no longer commercially viable. Currently, apomorphine is produced through a multi-step organic synthesis process involving various starting materials. Due to the complexity of the process, specific details are commercially confidential.

Decomposition

Apomorphine is relatively unstable in solution, particularly under light and alkaline conditions []. It undergoes decomposition to form various products, the exact nature of which depends on the specific degradation pathway [].

Other Reactions

Physical and Chemical Properties

  • Molecular Formula: C₁₇H₁₇NO₂
  • Molecular Weight: 267.32 g/mol []
  • Melting Point: 198-200 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (1 in 1000), freely soluble in dilute acids []
  • pKa: 8.4

Apomorphine acts as a non-selective dopamine agonist, primarily targeting dopamine D2 receptors in the brain []. By mimicking dopamine, it helps improve motor function in Parkinson's disease patients experiencing "off" episodes []. The exact mechanism by which apomorphine alleviates these episodes is still under investigation.

Apomorphine can cause various side effects, including nausea, vomiting, sweating, lightheadedness, and hallucinations []. It is a potent emetic (induces vomiting) and requires co-administration with antiemetic drugs like domperidone to manage this side effect [].

Investigating Dopaminergic Neurotransmission:

Apomorphine acts as a valuable tool for researchers to explore the complexities of dopaminergic pathways in the brain. Its ability to mimic dopamine's effects at specific receptors allows scientists to:

  • Study the function of dopamine receptors: By observing apomorphine's impact on behavior and physiology, researchers can gain insights into the role of different dopamine receptor subtypes in various brain functions .
  • Develop new drugs targeting the dopamine system: Apomorphine can be used to screen potential new medications designed to modulate dopamine signaling, paving the way for advancements in treating various neurological and psychiatric disorders .

Modeling Addiction:

Apomorphine's ability to induce behavioral sensitization in laboratory animals makes it a valuable tool for understanding the development and progression of addiction. By studying how repeated exposure to apomorphine alters brain chemistry and behavior, researchers can:

  • Investigate the neurobiology of addiction: Apomorphine models help researchers explore the underlying mechanisms by which drugs and other stimuli trigger compulsive behavior and reinforce addictive patterns.
  • Develop potential strategies for treating addiction: Insights gained from apomorphine models can inform the development of new therapies aimed at preventing or reversing the neurobiological changes associated with addiction .

Understanding Parkinson's Disease:

While not a first-line treatment, apomorphine's ability to alleviate symptoms of Parkinson's disease, particularly "off" periods, has contributed significantly to research in this area. By studying its effects on motor function and brain activity, researchers can:

  • Investigate the role of dopamine depletion in Parkinson's disease: The effectiveness of apomorphine in managing "off" periods provides evidence for the crucial role of dopamine in regulating movement and the progression of the disease .
  • Develop new treatment strategies for Parkinson's disease: Research using apomorphine helps guide the development of more effective and targeted therapies aimed at restoring dopamine function and improving quality of life for individuals with Parkinson's disease .

Physical Description

Solid

Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ethe

XLogP3

2.3

LogP

2
2.3 (LogP)
log Kow = 2.30
3.1

Melting Point

195 °C (decomposes)

UNII

N21FAR7B4S

Related CAS

314-19-2 (hydrochloride anhydrous)
41372-20-7 (hydrochloride hemihydrate)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Apomorphine is indicated to treat acute, intermittent treatment of hypomobility, off episodes associated with advanced Parkinson's disease.[L13919,L13922]
FDA Label
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance.In order for Uprima to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance.In order for Taluvian to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance.In order for Ixense to be effective, sexual stimulation is required.

Livertox Summary

Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Dopamine Agonists; Emetics
Apomorphine hydrochloride is used for the acute, intermittent management of episodes of hypomobility (i.e., "off" episodes, including both end-of-dose "wearing off" and unpredictable "on-off" episodes) associated with advanced Parkinson's disease. Apomorphine is designated an orphan drug by the US Food and Drug Administration (FDA) for this use.
Apomorphine previously was used for induction of emesis in the acute management of oral poisoning, but it has been abandoned because of its potential for respiratory depression. /Former use/
MEDICATION (VET): ... The safety and efficacy of an ocular insert designed to provide controlled release of apomorphine for the induction of emesis in dogs /was evaluated/. 5,001 dogs treated with ocular apomorphine inserts and 32 dogs treated with IV administration of apomorphine. Data collected on a case report form included breed, body weight, time to emesis after placement of the insert, and any information available regarding the nature of the toxicosis and clinical signs. A list of potential adverse effects was provided, and attending clinicians graded their occurrence by use of a subjective scale. Similar report forms were used for dogs that received apomorphine IV. Treatment was considered successful if emesis occurred within 15 minutes of administration. Safety was assessed by evaluation of the frequency and severity of adverse effects. For the ocular insert and IV injection groups, the success rates were 83.5% and 90.6% respectively, and were not significantly different. Adverse effects were more frequent in the IV group, whereas ocular irritation was most frequent in the insert group. Overall, the ocular inserts provided an alternative to parenteral administration of apomorphine with comparable efficacy and a lower prevalence of adverse effects.
MEDICATION (VET): Apomorphine is an opiate drug that acts as a potent central dopamine agonist to directly stimulate the chemoreceptor trigger zone. It can be administered PO, IV, or SC; the IM route is not as effective. It can also be applied directly to conjunctival and gingival membranes, using the tablet formulation, which can easily be removed once emesis is initiated. Vomiting usually occurs in 5-10 min. Although apomorphine directly stimulates the chemoreceptor trigger zone, it has a depressant effect on the emetic center. Therefore, if the first dose does not induce emesis, additional doses are not helpful. Because the vestibular apparatus may also be involved in apomorphine-induced vomiting, animals that are sedate and motionless will not vomit as readily as animals that are active. Because it can cause CNS stimulation, apomorphine is used cautiously in cats.
THERAP CAT (VET): Emetic, expectorant in dogs

Pharmacology

Apomorphine is a dopaminergic agonist that may stimulate regions of the brain involved in motor control.[A203594,L13919,L13922] It has a short duration of action and a wide therapeutic index as large overdoses are necessary for significant toxicity.[L13919,L13922] Patients should be counselled regarding the risk of nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, psychotic-like behaviour, impulsive behaviour, withdrawal hyperpyrexia, and prolongation of the QT interval.p[L13919,L13922]
Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

G04BE
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE07 - Apomorphine
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC07 - Apomorphine

Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors.[L13919,L13922] Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action.[A203594] However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown.[L13919,L13922]
The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates.
Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.27X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine

Other CAS

58-00-4
314-19-2
41372-20-7

Associated Chemicals

Apomorphine hydrochloride; 41372-20-7
Apomorphine hydrochloride anhydrous; 314-19-2
Apomorphine diacetate; 6191-56-6

Wikipedia

Apomorphine hydrochloride
Apomorphine
Apomorphine hydrochloride hemihydrate

Drug Warnings

Retinal degeneration has been observed in albino rats given dopamine agonists for prolonged periods (generally during 2-year carcinogenicity studies) and in rats exposed to high-intensity light given these agents for shorter periods; however, retinal degeneration was not observed in a 2-year carcinogenicity study in albino mice or in rats or monkeys given these agents for 1 year. Apomorphine has not been evaluated in carcinogenicity studies; however, apomorphine is expected to cause similar ocular effects in animals. Although the clinical importance of these findings has not been established, the presumed mechanism of action of the effect may be applicable to all vertebrates (e.g., disk shedding).
Retroperitoneal fibrosis, pulmonary infiltrates, pleural effusion, pleural thickening, and cardiac valvulopathy were reported in a few patients treated with ergot-derivative dopamine receptor agonists. Although these adverse effects presumably are related to the ergoline structure of these compounds, the possibility exists that nonergot-derived drugs that increase dopaminergic activity such as apomorphine may induce similar changes.
Apomorphine may cause or exacerbate dyskinesias. Dyskinesia or worsening of dyskinesia was reported in 24% of patients and resulted in discontinuance of the drug in 2% of patients in clinical studies.
The commercially available formulation of apomorphine hydrochloride injection contains sodium metabisulfite, which can cause serious allergic-type reactions in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is probably low, but in susceptible individuals, exposure to sulfites can result in acute bronchospasm or, less frequently, life-threatening anaphylaxis. Sulfite sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.
For more Drug Warnings (Complete) data for APOMORPHINE (28 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of a 15mg sublingual dose of apomorphine is 1.7h, while the terminal elimination half life of an intravenous dose is 50 minutes.
The mean terminal elimination half-life is about 40 minutes (range about 30 to 60 minutes).

Use Classification

Human drugs -> Uprima -> EMA Drug Category
Urologicals -> Human pharmacotherapeutic group
Human drugs -> Taluvian -> EMA Drug Category
Human drugs -> Ixense -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

BY HEATING MORPHINE IN A CLOSED TUBE WITH A GREAT EXCESS OF HCL FOR 2 OR 3 HR @...140-150 °C. THE ELEMENTS OF ONE MOLE OF WATER ARE ABSTRACTED FROM MORPHINE, RESULTING IN A CHANGE IN MOLECULAR STRUCTURE. UPON COOLING, CRUDE APOMORPHINE HYDROCHLORIDE CRYSTALLIZES OUT, BEING LESS SOL IN HCL THAN IN WATER. /HCL/
Synthetic opiate obtained by treating morphine with concentrated HCl.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY ON SILICA GEL G.
AOAC Method 930.40. Microchemical tests. Alkaloids and related amines in drugs.
AOAC Method 961.18B. Apomorphine in drug tablets.
Analyte: apomorphine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /apomorphine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for APOMORPHINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF APOMORPHINE IN URINE & FECES.
Analyte: apomorphine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 206.4 nm

Interactions

Based on reports of profound hypotension and loss of consciousness when apomorphine was administered with ondansetron, the concomitant use of apomorphine with drugs of the 5HT3 antagonist class (including, for example, ondansetron, granisetron , dolasetron, palonosetron, and alosetron) is contraindicated.
Potential pharmacologic interaction (additive sedative and hypotensive effects) with alcohol. Potential pharmacologic interaction with CNS depressants (additive sedative effects).
Hypotensive Agents and Vasodilators: Potential pharmacologic interaction (additive hypotensive effects); use with caution. Hypotension, myocardial infarction, pneumonia, serious falls, and bone and joint injuries reported more frequently in patients receiving concomitant antihypertensive drugs or vasodilators. The mechanism underlying many of these events is unknown, but may be associated with hypotension.
Potential pharmacologic interaction (reduced efficacy of apomorphine) when apomorphine is used with certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) or metoclopramide. Patients with major psychosis receiving certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) should receive dopamine agonists only if benefit outweighs risk.
For more Interactions (Complete) data for APOMORPHINE (6 total), please visit the HSDB record page.

Stability Shelf Life

The drug is unstable in solution and must be prepared just prior to use ...

Dates

Modify: 2023-08-15
Borkar N, Mu H, Holm R: Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease. Asian J Pharm Sci. 2018 Nov;13(6):507-517. doi: 10.1016/j.ajps.2017.11.004. Epub 2017 Dec 6. [PMID:32104425]
Thomas NL, Coughtrie MW: Sulfation of apomorphine by human sulfotransferases: evidence of a major role for the polymorphic phenol sulfotransferase, SULT1A1. Xenobiotica. 2003 Nov;33(11):1139-48. doi: 10.1080/00498250310001609192. [PMID:14660177]
Fanali G, Rampoldi V, di Masi A, Bolli A, Lopiano L, Ascenzi P, Fasano M: Binding of anti-Parkinson's disease drugs to human serum albumin is allosterically modulated. IUBMB Life. 2010 May;62(5):371-6. doi: 10.1002/iub.317. [PMID:20225277]
Jenner P, Katzenschlager R: Apomorphine - pharmacological properties and clinical trials in Parkinson's disease. Parkinsonism Relat Disord. 2016 Dec;33 Suppl 1:S13-S21. doi: 10.1016/j.parkreldis.2016.12.003. Epub 2016 Dec 13. [PMID:27979722]
LeWitt PA: Subcutaneously administered apomorphine: pharmacokinetics and metabolism. Neurology. 2004 Mar 23;62(6 Suppl 4):S8-11. doi: 10.1212/wnl.62.6_suppl_4.s8. [PMID:15037665]
van der Geest R, van Laar T, Kruger PP, Gubbens-Stibbe JM, Bodde HE, Roos RA, Danhof M: Pharmacokinetics, enantiomer interconversion, and metabolism of R-apomorphine in patients with idiopathic Parkinson's disease. Clin Neuropharmacol. 1998 May-Jun;21(3):159-68. [PMID:9617507]
Haberzettl R, Fink H, Bert B: The murine serotonin syndrome - evaluation of responses to 5-HT-enhancing drugs in NMRI mice. Behav Brain Res. 2015 Jan 15;277:204-10. doi: 10.1016/j.bbr.2014.04.033. Epub 2014 Apr 27. [PMID:24780865]
Costall B, Naylor RJ, Nohria V: Hyperactivity response to apomorphine and amphetamine in the mouse: the importance of the nucleus accumbens and caudate-putamen. J Pharm Pharmacol. 1979 Apr;31(4):259-61. doi: 10.1111/j.2042-7158.1979.tb13494.x. [PMID:36471]
Riegel F, Boehm R: Investigation into the Action of Apomorphin as an Emetic in Its Physiological and Therapeutic Relations. Glasgow Med J. 1872 May;4(3):362-377. [PMID:30432919]
Auffret M, Drapier S, Verin M: The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future. Drugs R D. 2018 Jun;18(2):91-107. doi: 10.1007/s40268-018-0230-3. [PMID:29546602]
FDA Approved Drug Products: Apomorphine Subcutaneous Injection
FDA Approved Drug Products: Apomorphine Sublingual Film
Cayman Chemical: Apomorphine MSDS
Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types